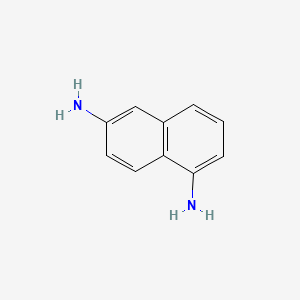

1,6-Diaminonaphthalene

Description

BenchChem offers high-quality 1,6-Diaminonaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Diaminonaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKHYOXDVZCOJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945115 | |

| Record name | Naphthalene-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-63-2 | |

| Record name | 1,6-Naphthalenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Diaminonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,6-Diaminonaphthalene: A Comprehensive Technical Guide for Research and Drug Development

Executive Summary

1,6-Diaminonaphthalene (1,6-DMN) is a highly versatile, rigid aromatic diamine that serves as a foundational building block across multiple scientific disciplines. Characterized by its extended π-conjugation and the specific spatial arrangement of its primary amine groups, 1,6-DMN is critical in the synthesis of multidentate Schiff base ligands, high-performance polyimides, and organic semiconductors. This technical guide synthesizes the physicochemical properties, mechanistic applications, and validated experimental protocols associated with 1,6-DMN to support researchers and drug development professionals in optimizing their synthetic workflows.

Physicochemical Profiling and Electronic Structure

The reactivity and utility of 1,6-DMN are inherently tied to its unique electronic structure. Theoretical studies utilizing Density Functional Theory (DFT) demonstrate that the substitution of electron-donating amine groups at the 1 and 6 positions of the naphthalene ring significantly lowers the molecule's ionization potential while increasing its average dipole polarizability[3]. This makes 1,6-DMN highly reactive toward electrophiles and an excellent electron donor in charge-transporting thin films [3].

Quantitative Data Summary

The following table summarizes the core physical and chemical properties of 1,6-DMN, providing the necessary metrics for stoichiometric calculations and lipophilicity modeling:

| Property | Value | Source |

| Chemical Formula | C10H10N2 | [1] |

| Molar Mass | 158.20 g/mol | [1] |

| CAS Registry Number | 2243-63-2 | [1] |

| PubChem CID | 15748530 | [1] |

| XLogP3 (Lipophilicity) | 1.6 | [1] |

| Topological Polar Surface Area (TPSA) | 52 Ų | [1] |

Mechanistic Applications

Logical workflow of 1,6-DMN applications across diverse scientific domains.

Pharmaceuticals & Coordination Chemistry

In drug development, 1,6-DMN is a critical precursor for synthesizing symmetrical Schiff base ligands [2]. By reacting the primary amines with aldehydes (e.g., pyridine-2-carbaldehyde), researchers generate multidentate ligands capable of forming stable coordination complexes with transition metals such as Cu(II), Ni(II), and Pd(II) [5]. The rigid naphthalene core restricts the conformational freedom of the resulting complex, which is a vital factor in designing targeted anticancer and antimicrobial agents that must intercalate with DNA or bind to specific enzymatic pockets [2, 5].

Materials Science & Polymer Chemistry

1,6-DMN is extensively utilized in the formulation of high-performance polyimide varnishes [4]. When polymerized with tetracarboxylic dianhydrides, the resulting polyimides form robust insulating films essential for semiconductor packaging and liquid crystal alignment[4]. The incorporation of the 1,6-naphthalene moiety enhances the thermal stability and significantly reduces the hygroscopicity of the films, preventing moisture-induced degradation (hygroscopic whitening) during semiconductor fabrication [4]. Furthermore, its electron-donating properties make it a valuable monomer for Organic Light Emitting Diodes (OLEDs) and organic semiconductors [3].

Analytical Chemistry

1,6-DMN serves as a highly sensitive reagent for the fluorometric detection of nitrite (NO2-) and selenium [3]. In acidic environments, 1,6-DMN undergoes diazotization in the presence of nitrite, followed by rapid intramolecular cyclization to form a highly fluorescent naphthotriazole derivative. This reaction pathway allows for trace-level, high-fidelity quantification in complex biological matrices.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each physical and chemical manipulation is explicitly stated to ensure reproducible results.

Protocol 1: Synthesis of Schiff Base Ligands via Condensation

Objective: Synthesis of N,N′-(naphthalene-1,6-diyl)bis(1-(pyridin-2-yl)methanimine). Causality & Design: This reaction relies on a nucleophilic addition-elimination mechanism. Refluxing provides the necessary thermal activation energy to drive the dehydration step forward, while utilizing extra-pure ethanol prevents the competitive hydrolysis of the newly formed imine (C=N) bonds [2].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 molar equivalent (158.20 g for bulk scale) of 1,6-diaminonaphthalene in extra-pure ethanol.

-

Addition: Slowly add 2.0 molar equivalents (214.22 g) of pyridine-2-carbaldehyde to the solution under continuous magnetic stirring.

-

Condensation (Reflux): Heat the reaction mixture to reflux (approx. 78°C) for 10 hours. Rationale: Extended thermal reflux ensures complete conversion of both primary amine groups, minimizing the yield of unwanted mono-substituted byproducts [2].

-

Crystallization: Remove the heat source and allow the reaction mixture to cool gradually to room temperature. This thermal equilibrium shift induces the precipitation of the Schiff base crystals.

-

Purification: Filter the precipitate under a vacuum and wash sequentially with an ethanol/acetone mixture. Rationale: This specific solvent blend exploits differential solubility, removing unreacted starting materials and highly soluble impurities without dissolving the target ligand [2].

-

Drying: Dry the purified crystals in a vacuum oven at 60°C to a constant weight. Rationale: Vacuum drying at a moderate temperature prevents the thermal degradation of the sensitive imine linkages [2].

Step-by-step synthetic workflow for 1,6-DMN Schiff base ligand generation.

Protocol 2: Fluorometric Assay for Trace Nitrite Detection

Objective: High-sensitivity quantification of trace nitrite using 1,6-DMN. Causality & Design: The assay depends on the acid-catalyzed diazotization of the primary amine by nitrite, followed by cyclization to yield a fluorescent triazole. Strict pH control is critical; an overly alkaline initial state prevents diazotization, while an overly acidic state fully protonates the amine, neutralizing its nucleophilicity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of 1,6-DMN in 0.1 M hydrochloric acid (HCl). Rationale: The acidic medium is mandatory for generating the reactive nitrosonium ion (NO+) from the nitrite sample.

-

Sample Incubation: Mix the aqueous nitrite sample with the 1,6-DMN reagent in a 1:1 volume ratio. Incubate in the dark at room temperature for 15 minutes. Rationale: Darkness prevents the photo-degradation of the highly unstable diazonium intermediate.

-

Alkalinization: Add 0.5 M NaOH dropwise to shift the solution pH to ~10. Rationale: The resulting fluorescent naphthotriazole product exhibits its maximum quantum yield in alkaline conditions due to deprotonation.

-

Measurement: Measure the fluorescence intensity using a spectrofluorometer (Excitation: ~360 nm, Emission: ~410 nm). Quantify the concentration against a standard calibration curve.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 15748530, 1,6-Diaminonaphthalene". PubChem.

- Rahmania, N., et al. "Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units". MDPI.

- "The theoretical study of the electronic structure of naphthalene and its derivatives". University of Babylon.

- "Polyimide varnish (Patent WO2021171939A1)". Google Patents.

- "Synthesis, characterization, spectroscopic investigation and crystal structure determination of new derivative of N-phenylpyrazine-2-carboxamide ligands". Inorganic Chemistry Research.

1,6-Diaminonaphthalene (CAS 2243-63-2): A Comprehensive Technical Guide on Synthesis, Polymerization, and Advanced Material Applications

Executive Summary & Mechanistic Significance

1,6-Diaminonaphthalene (1,6-DAN) is a bifunctional aromatic amine characterized by its rigid naphthalene core and strategically positioned primary amine groups. Unlike its ortho- or peri-substituted isomers (e.g., 1,2-DAN or 1,8-DAN) which readily form heterocyclic chelates, the 1,6-substitution pattern prevents intramolecular cyclization. This unique spatial arrangement forces intermolecular reactions, making 1,6-DAN an exceptional building block for extended pi-conjugated polymers (organic semiconductors)[1] and high-density cross-linked networks (aerospace-grade epoxy resins)[2].

In modern synthetic workflows, understanding the causality behind 1,6-DAN's reactivity—specifically its nucleophilic attack vectors and oxidation potentials—is critical for controlling downstream material properties.

Physicochemical Profile & Structural Analysis

The physical and computed properties of 1,6-DAN dictate its handling and reaction parameters. The molecule's relatively low topological polar surface area (TPSA) and moderate lipophilicity (XLogP3) require specific solvent considerations (e.g., acidic aqueous media or polar aprotic solvents) to maintain solubility during polymerization[3].

Table 1: Quantitative Physicochemical Data for 1,6-Diaminonaphthalene

| Property | Value | Mechanistic Implication |

| Molecular Formula | C₁₀H₁₀N₂ | Provides a rigid aromatic backbone for thermal stability. |

| Molecular Weight | 158.20 g/mol | Low molecular weight allows for high cross-link density in resins. |

| Exact Mass | 158.084 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |

| XLogP3 | 1.6 | Indicates moderate hydrophobicity; soluble in ethanol/epichlorohydrin. |

| H-Bond Donors | 2 (4 active hydrogens) | Enables tetra-functionalization (e.g., tetraglycidyl adducts). |

| H-Bond Acceptors | 2 | Facilitates supramolecular assembly and coordination chemistry. |

| Topological Polar Surface Area | 52 Ų | Influences membrane permeability in biological/pharmaceutical assays. |

Data sourced and verified from PubChem computational records[3].

Advanced Applications in Materials Science

Organic Semiconductors via Oxidative Polymerization

1,6-DAN is polymerized to form poly(1,6-diaminonaphthalene) (PDAN), a conjugated polymer analogous to polyaniline. Due to the naphthalene ring, PDAN exhibits a narrower bandgap and superior thermal stability. These intrinsic properties make it highly valuable in the fabrication of organic light-emitting diodes (OLEDs), thin-film transistors, and biosensors[1].

High-Performance Epoxy Resins (Tetraglycidyl Diamines)

In aerospace and advanced composites, 1,6-DAN is reacted with epichlorohydrin to synthesize tetraglycidyl-1,6-diaminonaphthalene (TGDAN). The four active amine hydrogens allow for complete tetra-glycidylation. When cured with polyamine agents, the resulting matrix achieves an exceptionally high glass transition temperature ( Tg ) and infusible cross-linking, essential for carbon-fiber prepregs[2][4].

Coordination Chemistry & Ligand Synthesis

The amine groups of 1,6-DAN readily undergo Schiff base condensation. Reacting 1,6-DAN with pyridine-2-carbaldehyde yields bis-pyridylimine ligands. These structures are utilized in crystal engineering to coordinate transition metals (like Cu²⁺), forming 3D supramolecular networks driven by π−π stacking and hydrogen bonding[5].

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful synthesis relies on controlling reaction kinetics and thermodynamics. The following protocols are designed as self-validating systems , incorporating in-line quality control metrics.

Protocol A: Synthesis of Tetraglycidyl-1,6-Diaminonaphthalene (TGDAN)

This workflow generates an advanced epoxy resin precursor via N-alkylation and subsequent dehydrochlorination[2][6].

Causality & Design: A massive molar excess of epichlorohydrin is used not just for stoichiometry, but as a reactive solvent to suppress premature oligomerization of the chlorohydrin intermediate.

Step-by-Step Methodology:

-

Initiation (N-Alkylation): In a nitrogen-purged reactor, dissolve 1.0 mole of 1,6-DAN in a 10-to-20 molar excess of epichlorohydrin.

-

Thermal Ramping: Heat the mixture to 50–100 °C under gentle reflux for 4 hours. Validation: The initial slurry will become a homogeneous amber liquid as the chlorohydrin amine intermediate forms[2].

-

Dehydrochlorination: Cool the reactor to exactly 60 °C. Add 50% aqueous NaOH dropwise. Causality: Maintaining 60 °C is critical; higher temperatures trigger premature oxirane ring opening and cross-linking, ruining the resin's shelf-life.

-

Isolation: Decant the liquid, dilute with a water-immiscible solvent (e.g., toluene), and wash thoroughly with deionized water to remove NaCl byproducts.

-

Concentration & Self-Validation: Dry over a desiccant and concentrate under vacuum.

-

QC Metric: Perform an Epoxy Equivalent Weight (EEW) titration. The theoretical EEW for TGDAN is ~95.6 g/eq. A measured EEW of 110–130 g/eq confirms a successful synthesis with acceptable minor oligomeric fractions[6].

-

Figure 1: Synthesis workflow of tetraglycidyl-1,6-diaminonaphthalene via epichlorohydrin reaction.

Protocol B: Oxidative Polymerization of Poly(1,6-diaminonaphthalene)

This protocol details the in situ chemical oxidative polymerization to yield a semiconducting organic polymer.

Causality & Design: Ammonium persulfate (APS) is utilized as a 1-electron oxidant. The reaction must be kept near 0 °C to control the highly exothermic radical propagation, preventing structural defects in the polymer backbone.

Step-by-Step Methodology:

-

Monomer Protonation: Dissolve 1,6-DAN in 1M HCl. Causality: Acidic media protonates the amines, increasing solubility and directing the regioselectivity of the radical coupling to the para/ortho positions relative to the amine.

-

Oxidant Addition: Chill the solution to 0–5 °C in an ice bath. Add an equimolar aqueous solution of APS dropwise over 30 minutes.

-

Propagation: Allow the reaction to stir for 12–24 hours at room temperature. Validation: The solution will transition from clear to a dark, opaque suspension, indicating successful chain extension and precipitation of the polymer.

-

Dedoping & Purification: Filter the dark precipitate and wash sequentially with 1M HCl, methanol, and deionized water until the filtrate is colorless. Dry under vacuum at 60 °C.

-

QC Metric: Analyze via FTIR spectroscopy. The appearance of strong bands at ~1500 cm⁻¹ and ~1600 cm⁻¹ (corresponding to benzenoid and quinoid ring stretching, respectively) validates the conjugated polyaniline-like structure.

-

Figure 2: Oxidative polymerization pathway of 1,6-DAN to form conjugated poly(1,6-diaminonaphthalene).

References

-

1,6-Diaminonaphthalene | C10H10N2 | CID 15748530 . PubChem - National Institutes of Health. 3

-

Epoxy resins based on tetraglycidyl diamines - Patent 0241931 . European Publication Server. 2

-

Theoretical study to calculate the molecular structure parameters of naphthalene and its simple derivatives... (Organic Semiconductors) . University of Babylon. 1

-

Synthesis, characterization, spectroscopic investigation and crystal structure determination of new derivative of N-phenylpyrazine-2-carboxamide ligands . Inorganic Chemistry Research. 5

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Epoxy resins based on tetraglycidyl diamines - Patent 0241931 [data.epo.org]

- 3. 1,6-Diaminonaphthalene | C10H10N2 | CID 15748530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0241931A1 - Epoxy resins based on tetraglycidyl diamines - Google Patents [patents.google.com]

- 5. inorgchemres.org [inorgchemres.org]

- 6. EP0241931B1 - Epoxy resins based on tetraglycidyl diamines - Google Patents [patents.google.com]

Solubility Profile and Solvent Compatibility of 1,6-Diaminonaphthalene: A Technical Guide for Advanced Applications

Executive Summary

1,6-Diaminonaphthalene (CAS: 2243-63-2), a critical bifunctional polycyclic aromatic amine, is utilized extensively in the synthesis of high-performance polyimides, liquid crystal alignment agents, and advanced corrosion inhibitors. For researchers and drug development professionals, mastering the solvation thermodynamics of this compound is non-negotiable. This whitepaper provides an authoritative, in-depth analysis of its solubility in organic solvents, elucidating the mechanistic causality behind solvent selection and providing self-validating experimental protocols.

Chemical and Structural Properties Governing Solvation

The solvation behavior of 1,6-Diaminonaphthalene is dictated by the dichotomy of its molecular structure:

-

Hydrophobic Core: The fused bicyclic naphthalene ring promotes strong intermolecular π−π stacking, rendering the compound largely insoluble in non-polar aliphatic solvents (e.g., hexane, heptane).

-

Hydrophilic Termini: The two primary amine ( −NH2 ) groups at the 1 and 6 positions act as both hydrogen bond donors and acceptors, as detailed in its[1].

Consequently, optimal dissolution requires solvents capable of disrupting the crystalline lattice through competitive hydrogen bonding and high dielectric constants. Polar aprotic solvents excel in this regard, whereas neutral aqueous environments fail due to the high energetic cost of cavity formation in water without sufficient hydrogen-bond compensation.

Quantitative Solubility Data

To facilitate rapid experimental design, the solubility profile of 1,6-Diaminonaphthalene across various solvent classes is summarized below.

| Solvent Class | Specific Solvent | Solubility Profile | Mechanistic Rationale |

| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | Excellent (>100 mg/mL) | High dipole moment disrupts π−π stacking; strong H-bond acceptor. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent (>100 mg/mL) | Strong dipole-dipole interactions; ideal for analytical prep and formulations. |

| Polar Protic | Ethanol / Methanol | Moderate to Good | Soluble upon heating; ideal for recrystallization and purification. |

| Non-Polar | Hexane / Toluene | Poor / Insoluble | Inability to break the intermolecular H-bond network of the diamine. |

| Aqueous | Water (Neutral pH) | Insoluble | Highly hydrophobic naphthalene core dominates the solvation energy. |

| Aqueous | Acidic Water (pH < 4) | Soluble | Protonation of amines yields highly soluble ammonium salts. |

Mechanistic Insights into Solvation

As an Application Scientist, I frequently observe formulation failures stemming from a superficial understanding of solvent-solute interactions.

Causality in Polymer Synthesis: When synthesizing polyimide varnishes or liquid crystal alignment films, NMP or γ -butyrolactone (GBL) are the industry standards ()[2]. The choice is not arbitrary. NMP possesses a high boiling point (202°C), which is essential for the subsequent thermal imidization of the polyamic acid intermediate. Furthermore, NMP prevents the premature precipitation of the growing polymer chain by fully solvating both the 1,6-Diaminonaphthalene monomer and the resulting polymer.

The Hygroscopic Pitfall: A critical failure mode in utilizing NMP or DMSO is their extreme hygroscopicity. If the solvent absorbs atmospheric moisture, the solubility of 1,6-Diaminonaphthalene drops precipitously. This leads to "moisture whitening" (precipitation) in polyimide films or clogged inkjet nozzles during deposition ()[2]. Therefore, anhydrous solvents handled under inert gas (Nitrogen/Argon) are mandatory for reproducible synthesis.

Decision matrix for selecting appropriate solvents for 1,6-Diaminonaphthalene based on application.

Experimental Protocols

Protocol A: Self-Validating Gravimetric Determination of Solubility Limits

To ensure trustworthiness, solubility must be determined empirically for your specific lot of solvent, accounting for trace water content.

-

Preparation: Add 10.0 mL of the target organic solvent (e.g., anhydrous NMP) to a pre-weighed, dry 20 mL scintillation vial containing a magnetic stir bar.

-

Saturation: Incrementally add 1,6-Diaminonaphthalene in 50 mg aliquots while stirring at 25°C. Continue until visible undissolved particulate persists for >2 hours.

-

Equilibration: Seal the vial and stir for 24 hours at 25°C to ensure thermodynamic equilibrium.

-

Filtration: Syringe-filter 5.0 mL of the supernatant through a 0.22 µm PTFE membrane into a pre-weighed glass Petri dish.

-

Evaporation & Validation: Evaporate the solvent under a vacuum oven (temperature dependent on solvent boiling point). Weigh the dish. Validation Step: Re-dry for an additional 2 hours and re-weigh. Constant weight confirms complete solvent removal. Calculate solubility in mg/mL.

Protocol B: Purification via Recrystallization

Commercial 1,6-Diaminonaphthalene often oxidizes over time, turning dark green or brown. Recrystallization from a polar protic solvent restores its purity.

-

Dissolution: Suspend 5.0 g of crude 1,6-Diaminonaphthalene in 50 mL of extra-pure ethanol.

-

Heating: Heat the mixture to reflux (approx. 78°C) until the solid is completely dissolved.

-

Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble oxidized polymeric impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 4 hours to maximize yield.

-

Isolation: Recover the crystals via vacuum filtration. Wash with 10 mL of ice-cold ethanol to remove surface impurities.

-

Validation: Dry under vacuum at 40°C to constant weight. Verify purity via melting point apparatus (expected ~150°C) or HPLC.

Step-by-step recrystallization workflow for 1,6-Diaminonaphthalene purification.

Applications in Advanced Materials & Drug Development

-

Liquid Crystal Display (LCD) Alignment Films: 1,6-Diaminonaphthalene is reacted with tetracarboxylic dianhydrides in NMP to form polyamic acids. These are coated onto substrates and imidized to create alignment films with specific pre-tilt angles. The solubility of the diamine monomer in NMP directly dictates the uniformity of the resulting film ()[2].

-

Corrosion Inhibition in Aqueous Media: While insoluble in neutral water, 1,6-Diaminonaphthalene can be pre-dissolved in a polar aprotic solvent (e.g., DMSO or NMP) and subsequently injected into aqueous corrosive media (like hydrochloric acid pipelines) as a polyurea formulation. The amine groups adsorb onto metal surfaces, forming a protective hydrophobic monolayer ()[3].

-

Coordination Chemistry: In drug development and inorganic chemistry, it serves as a precursor for N-phenylpyrazine-2-carboxamide ligands, which are synthesized by refluxing the diamine in extra-pure ethanol. These complexes exhibit potent antimycobacterial and antifungal properties ()[4].

References

-

PubChem . "1,6-Diaminonaphthalene | C10H10N2 | CID 15748530". National Center for Biotechnology Information. URL:[Link]

- Google Patents. "WO2021171939A1 - Polyimide varnish". World Intellectual Property Organization.

- Google Patents. "US11377595B2 - Inhibition of metal corrosion in aqueous media using a polyurea formulation". United States Patent and Trademark Office.

-

Inorganic Chemistry Research . "Synthesis, characterization, spectroscopic investigation and crystal structure determination of new derivative of N-phenylpyrazine-2-carboxamide ligands". Iranian Chemical Society. URL:[Link]

Sources

- 1. 1,6-Diaminonaphthalene | C10H10N2 | CID 15748530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2021171939A1 - Polyimide varnish - Google Patents [patents.google.com]

- 3. US11377595B2 - Inhibition of metal corrosion in aqueous media using a polyurea formulation - Google Patents [patents.google.com]

- 4. inorgchemres.org [inorgchemres.org]

Physical Properties of 1,6-Naphthalenediamine: A Technical Guide for Drug Development

Introduction and Structural Causality

1,6-Naphthalenediamine (1,6-NDA) is a fused bicyclic aromatic compound characterized by a rigid naphthalene core substituted with primary amino groups at the 1 and 6 positions. In drug development and advanced materials science, the physical properties of an intermediate or active pharmaceutical ingredient (API) dictate its pharmacokinetics, formulation strategy, and synthetic viability.

Unlike its highly symmetrical isomers (such as 1,5-diaminonaphthalene), the asymmetrical 1,6-substitution pattern of 1,6-NDA breaks the molecular symmetry. This structural asymmetry fundamentally alters its crystal lattice energy, dipole moment, and intermolecular hydrogen-bonding networks. Consequently, these molecular-level features manifest as distinct macroscopic physical properties, influencing everything from its melting behavior to its partition coefficient (LogP)[1].

Core Physical and Chemical Properties

The physical properties of 1,6-NDA are governed by the interplay between the hydrophobic, planar π -system of the naphthalene ring and the polar, electron-donating primary amines. Below is a synthesized profile of its core quantitative properties.

Table 1: Quantitative Physical and Computed Properties of 1,6-Naphthalenediamine

| Property | Value | Mechanistic Implication |

| Molecular Weight | 158.20 g/mol | Highly favorable for oral bioavailability (well below the 500 Da Lipinski threshold). |

| Molecular Formula | C 10 H 10 N 2 | Defines the rigid bicyclic aromatic system. |

| XLogP3 | 1.6 | Indicates moderate lipophilicity, optimal for passive cellular membrane permeability without excessive hydrophobic trapping. |

| Topological Polar Surface Area | 52.0 Ų | Falls within the optimal range (< 90 Ų) for potential blood-brain barrier (BBB) penetration and high intestinal absorption. |

| Hydrogen Bond Donors | 2 | The amine protons facilitate target-protein binding and dictate solid-state crystal packing. |

| Hydrogen Bond Acceptors | 2 | The nitrogen lone pairs enhance aqueous solubility relative to unsubstituted naphthalene. |

| Exact Mass | 158.084 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation. |

Data sourced and synthesized from PubChem computational records[1].

Self-Validating Characterization Protocols

As a Senior Application Scientist, establishing trustworthiness in analytical data requires protocols that inherently verify their own accuracy. The following methodologies for characterizing 1,6-NDA are designed as self-validating systems.

Lipophilicity (LogP) Determination via Mass-Balance Shake-Flask

The XLogP3 of 1.6 suggests that 1,6-NDA will partition preferentially into lipid-like environments, though it retains sufficient polarity for aqueous interaction. To empirically validate this, a modified shake-flask method is employed.

-

Causality: LogP dictates the absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method physically mimics the aqueous/lipid physiological boundary.

-

Protocol:

-

Prepare a biphasic system of 1-octanol and aqueous phosphate buffer (pH 7.4), mutually saturated for 24 hours to prevent volume shifts during the assay.

-

Dissolve a precise mass of 1,6-NDA in the octanol phase.

-

Equilibrate the mixture via mechanical shaking at 25°C for 60 minutes, followed by centrifugation (3000 rpm, 15 min) to ensure absolute phase separation.

-

Quantify the 1,6-NDA concentration in both phases using HPLC-UV.

-

-

Self-Validation Mechanism: Calculate the total mass of 1,6-NDA recovered from both phases. If the sum deviates by >5% from the initial input mass, the assay is automatically invalidated. A mass imbalance indicates interfacial aggregation, precipitation, or chemical degradation, ensuring that only true thermodynamic partitioning is reported.

Spectroscopic Validation (UV-Vis & Fluorescence)

Naphthalene derivatives with amino substituents are highly chromophoric and often fluorescent due to the extended π -conjugation and the auxochromic effect of the nitrogen lone pairs[2].

-

Causality: The electron-donating nature of the 1,6-amino groups raises the energy of the Highest Occupied Molecular Orbital (HOMO), resulting in a bathochromic (red) shift in the UV-Vis absorption spectrum compared to unsubstituted naphthalene.

-

Protocol:

-

Prepare a 10 μ M solution of 1,6-NDA in spectroscopic-grade acetonitrile.

-

Record the UV-Vis absorption spectrum (200–500 nm) to identify the π→π∗ and n→π∗ transition maxima ( λmax ).

-

Excite the sample at the determined λmax to record the fluorescence emission spectrum.

-

Record the fluorescence excitation spectrum by monitoring the emission maximum.

-

-

Self-Validation Mechanism: Overlay the normalized absorption spectrum with the fluorescence excitation spectrum. A perfect geometric match validates that the observed emission originates exclusively from the ground-state 1,6-NDA molecule, ruling out artifacts from fluorescent impurities or excimer formation[2].

Structural Elucidation via NMR Spectroscopy

To confirm the isomeric purity of the 1,6-substitution pattern against other commercially common isomers (e.g., 1,5- or 1,8-diaminonaphthalene), NMR is strictly required[3].

-

Causality: The 1,6-substitution breaks the C2 or C2v symmetry found in symmetrical diaminonaphthalenes, resulting in a highly distinct, non-degenerate splitting pattern in the 1 H NMR spectrum.

-

Protocol:

-

Dissolve 10 mg of 1,6-NDA in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

-

Acquire 1 H NMR (400 MHz) and 13 C NMR (100 MHz) spectra.

-

-

Self-Validation Mechanism: Perform a quantitative integration of the 1 H spectrum. The ratio of aromatic protons to amine protons must be exactly 6:4. Furthermore, a subsequent D2O exchange experiment must completely extinguish the broad amine proton signals. If the integration shifts or the signals do not disappear, the structural assignment is rejected.

Analytical Workflow Visualization

The following Graphviz DOT diagram maps the logical flow of 1,6-NDA characterization, demonstrating how physical and structural data feed directly into drug development strategies.

Analytical workflow for physical and structural characterization of 1,6-naphthalenediamine.

References

-

1,6-Diaminonaphthalene | C10H10N2 | CID 15748530 - PubChem National Center for Biotechnology Information (NIH). URL:[Link]

-

Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units MDPI - Crystals. URL:[Link]

Sources

health and safety information for 1,6-Diaminonaphthalene

1,6-Diaminonaphthalene (1,6-DAN): A Technical Guide to Hazard Mechanistics and Self-Validating Handling Protocols

Executive Abstract

1,6-Diaminonaphthalene (CAS: 2243-63-2) is a highly reactive aromatic diamine utilized extensively as a precursor in the synthesis of advanced functional materials, dyes, and pharmaceutical intermediates. However, its utility is matched by its acute toxicity profile. For researchers and drug development professionals, handling 1,6-DAN requires moving beyond basic safety checklists. This whitepaper provides an in-depth mechanistic analysis of 1,6-DAN’s toxicity and outlines field-proven, self-validating experimental protocols designed to ensure absolute containment and operator safety.

Physicochemical Profile & Hazard Mechanistics

To design an effective safety protocol, we must first understand the physical and chemical nature of the threat. 1,6-DAN is a solid crystalline powder that poses significant risks upon ingestion, inhalation, and dermal contact.

Table 1: Quantitative Physicochemical Data & GHS Hazard Profile

| Property / Hazard | Value / Description |

| Chemical Name | 1,6-Diaminonaphthalene (1,6-DAN) |

| CAS Number | 2243-63-2 |

| Molecular Formula | C10H10N2 |

| Molecular Weight | 158.20 g/mol |

| Physical State | Solid (Powder/Crystals) |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from authoritative chemical repositories [1, 2].

The Causality of Toxicity: The acute toxicity profile of 1,6-DAN—specifically its classification under H302, H315, H319, and H335—is rooted in its electron-rich aromatic amine structure [2]. When introduced into a biological system, aromatic amines undergo rapid N-oxidation mediated primarily by hepatic cytochrome P450 enzymes. This metabolic activation yields N-hydroxylamine intermediates.

Because of the conjugated naphthalene ring, these intermediates easily dehydrate to form highly reactive, electrophilic nitrenium ions. These ions aggressively seek out nucleophiles, covalently binding to cellular macromolecules such as DNA (forming adducts) and critical functional proteins. This covalent modification triggers severe oxidative stress, localized cytotoxicity (manifesting as severe mucosal and skin irritation), and potential long-term mutagenicity [1].

Metabolic activation of 1,6-DAN into electrophilic nitrenium ions driving cytotoxicity.

Self-Validating Experimental Handling Protocols

As a Senior Application Scientist, I emphasize that standard operating procedures must be self-validating. A protocol is only secure if it includes built-in feedback loops where the success of containment is empirically proven before an operator is allowed to proceed to the next step.

The greatest risk when handling 1,6-DAN is the aerosolization of micro-particulates during the weighing phase. The following methodology is designed to eliminate this risk through closed-system transitions and chemical validation.

Step-by-Step Methodology: Solubilization and Decontamination Workflow

Step 1: Environmental Preparation & Static Neutralization

-

Action: Purge a Class II Type B2 Biological Safety Cabinet (BSC) or an inert glovebox. Wipe down the microbalance and surrounding workspace with a static-dissipative solvent (e.g., 70% isopropanol).

-

Causality: 1,6-DAN powder is highly susceptible to static charge. Static repulsion causes micro-aerosolization, directly leading to inhalation (H335) and ocular (H319) exposure. Dissipating the surface charge ensures the powder remains gravity-bound and clumped.

Step 2: Weighing and Primary Containment

-

Action: Tare an anti-static weigh boat. Transfer the required mass of 1,6-DAN using a grounded stainless-steel spatula. Immediately funnel the powder into a pre-weighed, heavy-walled glass vial and seal it with a PTFE-lined septum cap.

-

Causality: The septum-capped vial acts as the primary containment vessel. By sealing the powder before removing it from the immediate weighing zone, we eliminate the risk of transit spills and ambient air exposure.

Step 3: In-Situ Solubilization

-

Action: Inject a compatible anhydrous organic solvent (e.g., DMF, DMSO, or DCM) directly through the septum using a Luer-lock syringe. Swirl the vial gently until complete dissolution is achieved.

-

Causality: Solubilizing the compound inside a closed system converts a high-risk particulate hazard into a highly manageable liquid hazard. The vapor pressure of the resulting liquid solution at room temperature is negligible compared to the severe aerosolization risk of fine powders.

Step 4: Self-Validating Decontamination (The Feedback Loop)

-

Action: Swab the weighing area, spatula, and balance pan with a sterile swab moistened with 0.1M HCl. Apply a drop of a colorimetric amine-reactive dye (e.g., ninhydrin) to the swab.

-

Causality: Visual inspection is dangerously inadequate for highly potent sensitizers. The acidic swab protonates any invisible, residual 1,6-DAN, lifting it from the surface. A lack of color change on the swab empirically validates that the area is genuinely decontaminated. If the swab changes color, the operator is immediately alerted to perform a secondary chemical wipe-down.

Self-validating experimental workflow for the safe handling and solubilization of 1,6-DAN.

Spill Response & Chemical Neutralization

In the event of a powder spill outside of primary containment, sweeping or dry wiping must be strictly avoided, as mechanical agitation will aerosolize the diamine.

Neutralization Protocol:

-

Protonation: Gently spray the spill area with a 1M HCl solution.

-

Causality: The free base form of 1,6-DAN is lipophilic and readily penetrates dermal barriers. Applying an acid protonates the amine groups, converting the chemical into its hydrochloride salt. This salt is highly water-soluble, non-volatile, and significantly less capable of penetrating standard nitrile PPE [3].

-

Collection: Wipe the area with absorbent pads, seal the waste in a designated hazardous materials container, and perform the colorimetric swab validation (Step 4 above) to ensure zero residual contamination.

References

-

National Center for Biotechnology Information (PubChem). "1,6-Diaminonaphthalene | C10H10N2 | CID 15748530". Retrieved from:[Link]

A Comprehensive Technical Guide to the Stability and Storage of 1,6-Diaminonaphthalene

Abstract: 1,6-Diaminonaphthalene is a polycyclic aromatic amine with significant utility in the synthesis of polymers, dyes, and advanced materials. As with many aromatic amines, its chemical integrity is paramount for achieving reproducible and reliable results in research and development. However, the compound is susceptible to degradation, primarily through oxidation, which can compromise its purity and performance. This guide provides an in-depth analysis of the factors affecting the stability of 1,6-Diaminonaphthalene and outlines authoritative, field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for any scientist or researcher utilizing this reagent in sensitive applications.

Core Physicochemical Characteristics

1,6-Diaminonaphthalene is an organic solid belonging to the family of naphthalenediamines. Its structure, featuring two primary amino groups on a naphthalene backbone, dictates its chemical reactivity and susceptibility to degradation. The lone pair of electrons on the nitrogen atoms can be readily delocalized into the aromatic pi-system, making the molecule susceptible to oxidative processes.

Caption: Basic structural and identity information for 1,6-Diaminonaphthalene.

| Property | Value | Source(s) |

| CAS Number | 90-15-3 | [1] |

| Molecular Formula | C₁₀H₁₀N₂ | [1] |

| Appearance | Solid, may appear as off-white, yellow, or brownish crystals/powder. | [2] |

| General Class | Polycyclic Aromatic Amine | [3] |

| Common Degradation | Darkens upon exposure to air and light due to oxidation. | [3][4] |

The Chemistry of Degradation: Understanding Instability

The stability of 1,6-Diaminonaphthalene is fundamentally challenged by its aromatic amine functionality. The primary pathway of degradation is oxidation, a process accelerated by several environmental factors. This is not merely a physical change; it is a chemical transformation that generates colored impurities, thereby altering the compound's purity and reactivity.

-

Mechanism of Oxidation: Exposure to atmospheric oxygen initiates a cascade of reactions. The amino groups are oxidized, leading to the formation of highly conjugated quinone-imine structures. These extended chromophores absorb light in the visible spectrum, which explains why the initially colorless or pale solid darkens to yellow, brown, or even violet over time[3][4]. This color change is a direct and visible indicator of compromised material integrity.

-

Influence of Substituent Position: While data specific to the 1,6-isomer is less common, the relative positions of the amino groups on the naphthalene ring influence the rate and products of degradation. The electronic properties and steric environment around the amino groups are key determinants of their reactivity.

Caption: Standard operating procedure for the receipt and storage of 1,6-Diaminonaphthalene.

Protocol 4.2: Safe Dispensing and Handling

-

Preparation: Allow the container to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.[5]

-

Engineering Controls: All handling and weighing must be performed inside a certified chemical fume hood to avoid inhalation of fine dust particles.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[8]

-

Dispensing: Use clean spatulas to dispense the required amount. Avoid scratching or aggressively grinding the solid, which can generate dust and static charge.[9][10]

-

Post-Dispensing: After dispensing, immediately repeat the inert gas purge (Protocol 4.1, Step 3), reseal the container tightly, and return it to its designated cold, dark storage location.

-

Decontamination: Clean any spills immediately. Decontaminate spatulas and the work surface according to your institution's safety guidelines for aromatic amines.

Conclusion

The long-term stability of 1,6-Diaminonaphthalene is achievable but requires a disciplined and chemically-informed approach. The core principle is the mitigation of oxidation by rigorously excluding atmospheric oxygen, light, and moisture, while maintaining low-temperature storage. By implementing the validated protocols within this guide, researchers and drug development professionals can ensure the high purity and reactivity of their material, leading to more reliable, reproducible, and safer scientific outcomes.

References

- Vertex AI Search. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.

- Tokyo Chemical Industry. (2025, November 5).

- ACS Publications. (2023, November 9).

- SKC Inc. (2023, December 22).

- ACS Publications. (n.d.).

- Cole-Parmer. (2006, March 22).

- Chem Service. (2015, April 3).

- Fisher Scientific. (2009, September 26).

- ChemicalBook. (n.d.). 1,5-Diaminonaphthalene (2243-62-1) wiki.

- Fisher Scientific. (2023, September 22).

- PubChem - NIH. (n.d.). 1,6-Diaminonaphthalene.

- ECHEMI. (n.d.).

- CymitQuimica. (n.d.). CAS 479-27-6: 1,8-Diaminonaphthalene.

- Wikipedia. (n.d.). 1,5-Diaminonaphthalene.

- Santa Cruz Biotechnology. (n.d.).

Sources

- 1. 1,6-Diaminonaphthalene | C10H10N2 | CID 15748530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 479-27-6: 1,8-Diaminonaphthalene | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. pubs.acs.org [pubs.acs.org]

Historical Synthesis Methods for 1,6-Diaminonaphthalene: A Technical Retrospective and Mechanistic Guide

Executive Summary

1,6-Diaminonaphthalene (1,6-DAN) is a critical bicyclic aromatic amine historically utilized as a foundational intermediate in the synthesis of azo dyes, sulfur dyes, and specialized polyurethane elastomers[1]. Unlike its more industrially prevalent isomers (such as 1,5-DAN and 1,8-DAN), the 1,6-isomer presents unique synthetic challenges due to the electronic directing effects inherent to the naphthalene ring system. This whitepaper provides an in-depth technical analysis of the historical methodologies used to synthesize 1,6-DAN, focusing on the mechanistic causality behind the Bucherer reaction and the nitration-reduction pathway.

Mechanistic Causality in Naphthalene Functionalization

The synthesis of diaminonaphthalenes fundamentally relies on functionalizing the robust C-H bonds of the naphthalene core. Historically, chemists employed two distinct mechanistic philosophies to achieve the 1,6-substitution pattern:

The Bucherer Reaction Pathway (Nucleophilic Dearomatization)

Direct amination of unactivated aromatic rings with ammonia is thermodynamically unfavorable. The Bucherer reaction elegantly circumvents this barrier by utilizing aqueous bisulfite to reversibly add to the C-C double bond of the naphthol ring[2]. This addition temporarily breaks the aromaticity of one ring, forming a tetralone sulfonate intermediate. The resulting keto-enol tautomerization allows the hydroxyl-bearing carbon to act as a ketone, which readily undergoes nucleophilic attack by ammonia to form an imine. Subsequent elimination of water and bisulfite restores the aromatic system, yielding the amine. This method was the workhorse of early 20th-century naphthalene chemistry due to its high regiocontrol.

The Nitration-Reduction Pathway (Electrophilic Aromatic Substitution)

Nitration of naphthalene initially yields 1-nitronaphthalene. The introduced nitro group is strongly electron-withdrawing, deactivating the substituted ring. Consequently, the second electrophilic attack occurs almost exclusively on the unsubstituted ring. Due to the alpha-directing nature of the fused bicyclic system, 1,5-dinitronaphthalene and 1,8-dinitronaphthalene emerge as the major kinetic and thermodynamic products[3]. 1,6-Dinitronaphthalene is formed only as a minor kinetic byproduct. Therefore, the primary historical challenge in this route was not the reduction itself, but the rigorous fractional crystallization required to isolate the 1,6-dinitro precursor[4].

Visualizing the Synthetic Workflows

Mechanistic pathway of the Bucherer reaction converting 1,6-dihydroxynaphthalene to 1,6-DAN.

Workflow for the synthesis of 1,6-DAN via nitration of naphthalene and subsequent reduction.

Self-Validating Experimental Protocols

Protocol A: The Bucherer Amination of 1,6-Dihydroxynaphthalene

Causality of Design: This reaction necessitates a high-pressure autoclave because aqueous ammonia must be maintained in the liquid phase at elevated temperatures (150°C) to drive the equilibrium toward imine formation. Ammonium bisulfite acts as the crucial, yet reversible, dearomatizing catalyst.

Step-by-Step Methodology:

-

Reactor Charging: In a high-pressure stainless-steel autoclave, charge 1.0 molar equivalent of 1,6-dihydroxynaphthalene, 5.0 molar equivalents of aqueous ammonia (28% w/w), and 1.5 molar equivalents of ammonium bisulfite.

-

Pressurization & Heating: Seal the autoclave and heat the mixture to 150°C. Maintain strong mechanical stirring for 6 to 8 hours to ensure complete conversion of the tetralone intermediate.

-

Cooling & Venting: Cool the reactor to room temperature and carefully vent the excess ammonia gas through an acid scrubber.

-

Precipitation & Isolation: Transfer the reaction mixture to a precipitation vessel. Acidify the solution cautiously with dilute HCl to pH 3 to precipitate any unreacted 1,6-dihydroxynaphthalene. Filter and discard the precipitate.

-

Product Recovery: Basify the aqueous filtrate with NaOH to pH 10. The 1,6-DAN will precipitate as a crude solid. Filter under vacuum.

-

Validation & Purification: Recrystallize the crude product from boiling water or a water/ethanol mixture. Validate the completion of the reaction via HPLC (monitoring the disappearance of the naphthol peak) and confirm the product identity via melting point analysis (approx. 85-87°C)[1].

Protocol B: Catalytic Hydrogenation of 1,6-Dinitronaphthalene

Causality of Design: The reduction of nitroaromatics is highly exothermic. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred over classical Bechamp (Fe/HCl) reduction to minimize iron sludge waste and improve downstream purification[5]. The reaction mixture must be filtered hot because diaminonaphthalenes have low solubility in cold organic solvents and will co-precipitate with the catalyst upon cooling.

Step-by-Step Methodology:

-

Substrate Preparation: Ensure the 1,6-dinitronaphthalene starting material is highly pure (>98%), having been isolated from the mixed nitration isomers via repeated fractional crystallization from toluene[4].

-

Catalyst Suspension: In a stirred hydrogenation reactor, suspend 50 g of 1,6-dinitronaphthalene in 300 mL of toluene. Add 2.5 g of 5% Pd/C catalyst.

-

Purging & Reaction: Purge the vessel three times with Nitrogen gas to remove oxygen, followed by three purges with Hydrogen gas. Pressurize the vessel to 10-15 bar with H₂ and heat to 60-70°C.

-

Monitoring: Monitor the hydrogen pressure drop. The reaction is complete when hydrogen uptake ceases (typically 4-5 hours).

-

Hot Filtration: Vent the remaining hydrogen and purge with nitrogen. While the mixture is still at 70°C, filter it through a Celite pad to remove the Pd/C catalyst. (Safety Note: Pd/C is pyrophoric when dry; keep the filter cake damp).

-

Validation & Isolation: Cool the filtrate to 0-5°C to induce crystallization of 1,6-DAN. Filter the purified crystals and dry under vacuum. Validate the product purity using GC-FID to ensure no nitro or nitroso intermediates remain[5].

Quantitative Data & Yield Comparison

The following table summarizes the operational metrics and historical viability of both synthetic routes:

| Parameter | Bucherer Reaction Pathway | Nitration & Reduction Pathway |

| Starting Material | 1,6-Dihydroxynaphthalene | Naphthalene (to 1,6-Dinitronaphthalene) |

| Key Reagents | NH₃ (aq), [NH₄][HSO₃] | HNO₃, H₂SO₄, then H₂ with Pd/C |

| Typical Yield | 70% - 85% | 85% - 92% (from purified dinitro) |

| Product Purity | >95% (after recrystallization) | >98% (highly dependent on precursor purity) |

| Primary Challenge | High pressure/temperature required | Isolation of the minor 1,6-dinitro isomer |

References

-

[5] US4026944A - Process for manufacturing diaminonaphthalene. Google Patents. 5

-

[3] CN106631821A - Method for preparing diaminonaphthalene. Google Patents. 3

-

[4] Study on Preparation of Diaminonaphthalene by Nitration and Reduction of Naphthalene. DissertationTopic. 4

-

[2] The Synthesis Of Nitrogen Ring Compounds. Internet Archive. 2

-

[1] 1,6-Diaminonaphthalene | C10H10N2 | CID 15748530. PubChem - NIH. 1

Sources

- 1. 1,6-Diaminonaphthalene | C10H10N2 | CID 15748530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Full text of "The Synthesis Of Nitrogen Ring Compounds" [archive.org]

- 3. CN106631821A - Method for preparing diaminonaphthalene - Google Patents [patents.google.com]

- 4. Study on Preparation of Diaminonaphthalene by Nitration and Reduction of Naphthalene - Dissertation [m.dissertationtopic.net]

- 5. US4026944A - Process for manufacturing diaminonaphthalene - Google Patents [patents.google.com]

Methodological & Application

1,6-Diaminonaphthalene as a monomer for polyimides

Application Note: 1,6-Diaminonaphthalene (1,6-DAN) as a Specialty Monomer for High-Performance Polyimides

Executive Summary & Mechanistic Overview

Polyimides (PIs) are indispensable in advanced materials science, bridging the gap between high-temperature engineering plastics and precision optoelectronics. For researchers and drug development professionals, PIs serve as the foundational substrates for BioMEMS (Biological Micro-Electro-Mechanical Systems), microfluidic drug-screening chips, and implantable biosensors due to their extreme chemical inertness and biocompatibility.

While standard polyimides utilizing 4,4'-oxydianiline (ODA) or p-phenylenediamine (PDA) offer robust baselines, the integration of 1,6-Diaminonaphthalene (1,6-DAN) as a diamine monomer unlocks specialized thermomechanical and optical properties[1].

The causality behind 1,6-DAN's unique performance lies in its molecular geometry. The fused naphthalene ring provides a highly polarizable π -electron cloud, which significantly increases the refractive index of the final polymer. Concurrently, the 1,6-substitution pattern introduces a non-linear "kink" into the rigid polymer backbone. This specific asymmetry disrupts interchain π−π stacking just enough to maintain the solubility of the poly(amic acid) (PAA) precursor in polar aprotic solvents, preventing premature gelation while preserving the exceptional thermal stability (Tg > 350°C) of the cured film[2]. Furthermore, 1,6-DAN-based polyimides exhibit weak anchoring energies, making them highly valuable for zero-plane anchoring in advanced optoelectronic displays and sensors[3].

Fig 1: Structure-property causality of the 1,6-diaminonaphthalene moiety in polyimides.

Comparative Quantitative Data

To understand the impact of the 1,6-DAN monomer, it is essential to compare it against standard benzene-based diamines. The table below summarizes the thermomechanical and optical enhancements achieved when 1,6-DAN is polymerized with common dianhydrides such as Pyromellitic Dianhydride (PMDA), 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA), and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA).

| Polyimide System | Glass Transition (Tg, °C) | Thermal Degradation (Td 1%, °C) | Refractive Index (n @ 589 nm) | Coefficient of Thermal Expansion (ppm/°C) |

| PMDA / ODA (Reference) | ~400 | ~500 | ~1.60 | ~30 |

| PMDA / 1,6-DAN | >400 | >520 | ~1.70 | <20 |

| BPDA / 1,6-DAN | ~380 | >530 | ~1.68 | <15 |

| 6FDA / 1,6-DAN | ~330 | >500 | ~1.62 | ~40 |

Data Interpretation: The incorporation of 1,6-DAN universally increases the refractive index and thermal degradation onset compared to flexible diamines like ODA. The BPDA/1,6-DAN system is particularly notable for its ultra-low CTE, making it an ideal candidate for silicon-matched substrates in high-throughput microfluidic screening devices.

Experimental Protocols: A Self-Validating Workflow

The synthesis of 1,6-DAN polyimides requires strict environmental control. The following protocols are designed as self-validating systems, ensuring that intermediate quality controls dictate the progression of the experiment.

Phase 1: Synthesis of Poly(amic acid) (PAA) Precursor

Objective: Synthesize a high-molecular-weight PAA varnish without inducing premature ring-closure.

-

Preparation & Purging: Flame-dry a 250 mL three-neck round-bottom flask. Purge continuously with high-purity Nitrogen (N₂). Causality: Moisture must be strictly excluded. Water rapidly hydrolyzes dianhydrides into dicarboxylic acids, destroying the 1:1 molar stoichiometry required for high-molecular-weight step-growth polymerization.

-

Monomer Dissolution: Add 10.00 mmol of 1,6-DAN to the flask. Add 45 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Stir magnetically until the diamine is completely dissolved.

-

Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5°C.

-

Dianhydride Addition: Slowly add 10.00 mmol of the chosen dianhydride (e.g., BPDA) in four equal portions over 30 minutes. Causality: The nucleophilic attack of the amine on the anhydride is highly exothermic. If the temperature spikes, premature localized imidization occurs, releasing water that terminates chain growth.

-

Chain Extension: Remove the ice bath and allow the reaction to proceed at ambient temperature (20–25°C) for 24 hours under N₂.

-

System Validation (Quality Control): Extract a 1 mL aliquot and measure the inherent viscosity ( ηinh ) in NMP at 30°C.

-

Pass Criteria: ηinh>0.8 dL/g indicates successful high-molecular-weight PAA formation.

-

Phase 2: Thermal Imidization and Film Formation

Objective: Convert the PAA precursor into a fully cyclized polyimide film while minimizing internal stress and micro-voids.

-

Substrate Coating: Spin-coat the PAA varnish onto a clean silicon wafer or glass substrate at 2000 RPM for 30 seconds to achieve a uniform wet film.

-

Soft Bake (Solvent Removal): Place the substrate on a hotplate at 80°C for 30 minutes. Causality: Gentle heating removes the bulk of the NMP solvent below its boiling point (202°C), preventing the formation of bubbles or micro-voids in the film.

-

Step-Cure Imidization: Transfer the substrate to a vacuum oven or N₂-purged furnace. Execute the following thermal ramp:

-

150°C for 30 minutes

-

250°C for 30 minutes

-

300°C for 1 hour

-

350°C for 30 minutes

-

Causality: Step-curing is critical. It allows the polymer chains to dynamically relax and reorient as the glass transition temperature of the material continuously increases during cyclization. A sudden jump to 350°C would "freeze" the chains in non-optimal conformations, resulting in a brittle film with high residual stress.

-

-

System Validation (Quality Control): Perform Attenuated Total Reflectance (ATR) FTIR spectroscopy on the cured film.

-

Pass Criteria: Complete disappearance of the broad PAA -OH stretch (~3200 cm⁻¹) and the appearance of sharp imide peaks at 1780 cm⁻¹ (C=O symmetric stretch), 1720 cm⁻¹ (C=O asymmetric stretch), and 1370 cm⁻¹ (C-N stretch).

-

Fig 2: Stepwise workflow from 1,6-DAN monomer to fully cyclized polyimide film.

Applications in Drug Development & Bioengineering

For scientists designing next-generation analytical tools, 1,6-DAN polyimides offer distinct advantages over standard PDMS (polydimethylsiloxane) or glass:

-

Solvent Resistance in Synthesis: Unlike PDMS, which swells in organic solvents, fully imidized 1,6-DAN PIs are entirely impervious to aggressive reagents used in on-chip flow chemistry and peptide synthesis.

-

Sterilization Durability: The extreme thermal stability (Td > 520°C) allows these substrates to undergo repeated high-pressure autoclaving and gamma irradiation without degradation of their mechanical or optical properties[2].

-

Optical Interrogation: The high refractive index (n > 1.68) makes these films excellent waveguide materials for integrated photonic biosensors, enabling highly sensitive, label-free detection of protein binding events in drug discovery assays.

References

- Title: Polyimide varnish (WO2021171939A1)

- Title: Resin composition (JP2010163489A)

- Title: Method for manufacturing patterned liquid crystal display element (TW202130703A)

Sources

The Versatility of 1,6-Diaminonaphthalene in Modern Dye Manufacturing: Application Notes and Protocols

Introduction

1,6-Diaminonaphthalene is a versatile aromatic diamine that serves as a crucial building block in the synthesis of a diverse array of dyestuffs. Its unique structural and electronic properties, arising from the naphthalene core and the specific positioning of the two amino groups, make it a valuable precursor for creating dyes with a range of colors, and fastness properties. The two primary amine functionalities offer reactive sites for various chemical transformations, most notably diazotization for the production of azo dyes, and condensation reactions for the formation of sulfur and fluorescent dyes.

This comprehensive guide provides detailed application notes and protocols for the utilization of 1,6-Diaminonaphthalene in the manufacturing of three major classes of dyes: Bis-Azo Dyes, Sulfur Dyes, and Fluorescent Dyes. The methodologies presented herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a practical framework for their work.

Synthesis of Bis-Azo Dyes from 1,6-Diaminonaphthalene

Bis-azo dyes, characterized by the presence of two azo (-N=N-) groups, are a significant class of colorants known for their high tinctorial strength and wide range of shades. 1,6-Diaminonaphthalene can be readily converted into a bis-diazonium salt (tetrazonium salt) which can then be coupled with various aromatic compounds to yield symmetrical bis-azo dyes.

Principle of the Reaction

The synthesis of bis-azo dyes from 1,6-Diaminonaphthalene proceeds in two main stages:

-

Tetrazotization: The two primary amino groups of 1,6-Diaminonaphthalene are converted into highly reactive diazonium salt groups (-N₂⁺) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[1]

-

Azo Coupling: The resulting bis-diazonium salt acts as an electrophile and reacts with two equivalents of a coupling component (an electron-rich aromatic compound such as a phenol or an aromatic amine) to form the stable bis-azo dye.[2]

Experimental Workflow: Synthesis of a Bis-Azo Dye

Caption: Workflow for Bis-Azo Dye Synthesis.

Detailed Protocol: Synthesis of a Bis-Azo Dye using 2-Naphthol as a Coupling Component

Materials:

-

1,6-Diaminonaphthalene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled Water

-

Urea (for quenching excess nitrous acid)

Protocol:

Part A: Tetrazotization of 1,6-Diaminonaphthalene

-

In a 250 mL beaker, suspend 1.58 g (0.01 mol) of 1,6-Diaminonaphthalene in 50 mL of distilled water.

-

With constant stirring, slowly add 5 mL of concentrated hydrochloric acid. A fine suspension of the diamine hydrochloride will be formed.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve 1.4 g (0.02 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold suspension of 1,6-diaminonaphthalene hydrochloride over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.[3]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete tetrazotization. The formation of a clear solution of the bis-diazonium salt indicates the completion of the reaction. A small amount of urea can be added to destroy any excess nitrous acid.

Part B: Azo Coupling

-

In a 500 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the cold bis-diazonium salt solution from Part A to the cold 2-naphthol solution with continuous stirring.

-

A brightly colored precipitate of the bis-azo dye should form immediately.[4]

-

Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

-

Collect the solid dye product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate thoroughly with cold distilled water until the filtrate is neutral.

-

Dry the product in an oven at 60-70 °C.

Data Presentation:

| Parameter | Value |

| Starting Material | 1,6-Diaminonaphthalene |

| Coupling Component | 2-Naphthol |

| Theoretical Yield | (Calculated based on stoichiometry) |

| Actual Yield | (Experimentally determined) |

| Color of Dye | (Observed color) |

| Melting Point | (If applicable) |

Synthesis of Sulfur Dyes from 1,6-Diaminonaphthalene

Sulfur dyes are complex, high-molecular-weight compounds that are widely used for dyeing cellulosic fibers, particularly cotton. They are produced by heating aromatic amines, phenols, or nitro compounds with sulfur or sodium polysulfide. 1,6-Diaminonaphthalene can serve as an excellent precursor for the synthesis of sulfur dyes, typically yielding deep brown or black shades.

Principle of the Reaction

The synthesis of sulfur dyes is a complex process involving a series of reactions that are not always well-defined. The general principle involves the thionation of the aromatic amine, where sulfur is introduced into the molecule to form chromophoric structures containing disulfide (-S-S-) and polysulfide (-Sₓ-) linkages.[5] The reaction is typically carried out at high temperatures in a process known as sulfur fusion.

Experimental Workflow: Synthesis of a Sulfur Dye

Caption: Workflow for Sulfur Dye Synthesis.

Detailed Protocol: Synthesis of a Sulfur Dye

Materials:

-

1,6-Diaminonaphthalene

-

Sulfur powder

-

Sodium Sulfide (Na₂S)

-

Hydrochloric Acid (HCl)

-

High-temperature reaction vessel (e.g., a round-bottom flask with a reflux condenser and a heating mantle)

Protocol:

-

In a high-temperature reaction vessel, thoroughly mix 1.58 g (0.01 mol) of 1,6-Diaminonaphthalene with 3.2 g (0.1 mol) of sulfur powder and 2.4 g (0.03 mol) of anhydrous sodium sulfide.

-

Heat the mixture gradually with constant stirring. The reaction is typically initiated at around 180-200 °C and the temperature is then raised to 230-250 °C.[6]

-

Maintain this temperature for 4-6 hours. The reaction mixture will become a thick, dark mass.

-

After the reaction is complete, allow the mixture to cool to room temperature. The solid mass is the crude sulfur dye.

-

To purify and solubilize the dye for application, the crude product is typically treated with a solution of sodium sulfide. For laboratory-scale purification, the crude dye can be ground and washed with hot water to remove excess unreacted sulfur and sodium sulfide.

-

For a more purified product, the crude dye can be dissolved in a dilute sodium sulfide solution, filtered to remove insoluble impurities, and then re-precipitated by the addition of acid (e.g., hydrochloric acid).

-

The precipitated dye is then filtered, washed with water until neutral, and dried.

Data Presentation:

| Parameter | Value |

| Starting Material | 1,6-Diaminonaphthalene |

| Thionating Agents | Sulfur, Sodium Sulfide |

| Reaction Temperature | 230-250 °C |

| Color of Dye | Dark Brown/Black |

| Solubility | Insoluble in water, soluble in Na₂S solution |

Synthesis of Fluorescent Dyes from 1,6-Diaminonaphthalene

The naphthalene core is a well-known fluorophore, and its derivatives can exhibit strong fluorescence.[7] By converting 1,6-Diaminonaphthalene into a more rigid and extended conjugated system, it is possible to synthesize novel fluorescent dyes. One common approach is the formation of heterocyclic compounds, such as naphthalimides or quinoxalines.

Principle of the Reaction

The synthesis of fluorescent dyes from 1,6-Diaminonaphthalene often involves condensation reactions to form heterocyclic rings. For instance, reaction with a dicarbonyl compound can lead to the formation of a quinoxaline derivative. The extended π-conjugation and the rigid structure of the resulting molecule can lead to significant fluorescence.[8]

Experimental Workflow: Synthesis of a Fluorescent Quinoxaline Derivative

Sources

- 1. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Synthesis of Dyes and the Textile Industry | IntechOpen [intechopen.com]

- 6. US1884762A - Process of producing sulphur dyes - Google Patents [patents.google.com]

- 7. Radical-carbene coupling reaction: Mn-catalyzed synthesis of indoles from aromatic amines and diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Application Note: 1,6-Diaminonaphthalene as a Versatile Building Block in Organic Synthesis and Polymer Chemistry

Executive Summary

For researchers and drug development professionals, the selection of bifunctional building blocks dictates the architectural limits of synthesized molecules. 1,6-Diaminonaphthalene (1,6-DAN) is a highly privileged, rigid aromatic diamine. Unlike its widely used isomer, 1,8-diaminonaphthalene—which is predominantly utilized for localized bidentate chelation or boron protection due to the proximity of its amines—1,6-DAN features distally positioned amino groups on opposite rings of the naphthalene core. This specific geometry prevents intramolecular cyclization, forcing intermolecular reactions. Consequently, 1,6-DAN serves as an elite precursor for synthesizing extended coordination polymers, bridging Schiff base ligands, and highly crosslinked thermosetting resins.

This application note provides field-proven protocols, mechanistic causality, and quantitative benchmarks for utilizing 1,6-DAN in both coordination chemistry and high-performance polymer formulation.

Mechanistic Insights: The 1,6-Substitution Advantage

The spatial arrangement of the primary amines in 1,6-DAN provides two critical synthetic advantages:

-

Steric Rigidity & Extended π -Conjugation: The fused aromatic backbone restricts bond rotation. When incorporated into polymers or metal-organic frameworks (MOFs), this rigidity translates directly to elevated glass transition temperatures ( Tg ) and robust structural integrity.

-

Distal Nucleophilicity: Because the amines are separated across the fused rings, they act as independent nucleophilic centers. In condensation reactions, this allows 1,6-DAN to act as a linear or angular "linker" rather than a terminal chelator. Furthermore, the delocalization of the nitrogen lone pairs into the naphthalene π -system makes 1,6-DAN less nucleophilic than aliphatic amines, providing a highly controllable, extended pot-life during exothermic polymerization reactions.

Application 1: Synthesis of Bridging Schiff Base Ligands

1,6-DAN is frequently condensed with aromatic aldehydes to generate extended, rigid Schiff bases. These ligands are critical in the development of coordination polymers and luminescent metal complexes, as detailed in recent [1].

Workflow for synthesizing 1,6-DAN-derived Schiff base bridging ligands.

Protocol 3.1: Synthesis of N,N′-(naphthalene-1,6-diyl)bis(1-(pyridin-2-yl)methanimine)

Objective: To synthesize a bidentate bridging ligand capable of linking two transition metal centers.

Step-by-Step Methodology:

-

Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 10 mmol of 1,6-DAN in 50 mL of absolute ethanol.

-

Causality: Absolute ethanol is selected as the solvent because its protic nature stabilizes the hemiaminal transition state via hydrogen bonding, significantly lowering the activation energy for the subsequent water elimination step. Furthermore, the absence of water drives the condensation equilibrium forward.

-

-

Addition: Under a continuous nitrogen purge (to prevent oxidation of the electron-rich aromatic amines), add 20.5 mmol (a slight stoichiometric excess) of pyridine-2-carbaldehyde dropwise over 15 minutes.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4 to 6 hours.

-

Causality: The thermal energy overcomes the activation barrier for the dehydration of the hemiaminal intermediate, forming the thermodynamically stable conjugated imine (Schiff base).

-

-

Crystallization: Remove the heat source and allow the reaction to cool slowly to room temperature. The extended π -conjugation of the product drastically reduces its solubility in cold ethanol, driving the precipitation of yellowish prism-shaped crystals.

-

Self-Validating Quality Control (QC): Filter the crystals and perform an immediate ATR-FTIR analysis. The protocol is validated if the primary amine N-H stretching bands (~3300–3400 cm⁻¹) have disappeared, replaced by a strong, sharp imine C=N stretching peak at approximately 1590–1610 cm⁻¹.

Application 2: High-Performance Epoxy Resin Curing

In aerospace and advanced structural composites, aliphatic amine hardeners fail to provide the necessary thermal stability. 1,6-DAN acts as an exceptional aromatic hardener for tetraglycidyl diamines and Bisphenol-A (DGEBA) epoxy resins, yielding thermosets with extreme chemical resistance and high Barcol hardness, as established in foundational [2].

Logical relationship of 1,6-DAN acting as an aromatic hardener in epoxy curing.

Protocol 4.1: Formulation of High- Tg Epoxy Thermosets

Objective: To formulate a highly crosslinked, rigid 3D polymer network using 1,6-DAN.

Step-by-Step Methodology:

-

Eutectic Hardener Preparation: Because pure 1,6-DAN is a solid at room temperature (which makes homogeneous dispersion into viscous resins difficult), blend 50 parts by weight of 1,6-DAN with 50 parts of a liquid aromatic amine, such as m-phenylenediamine (m-PDA).

-

Causality: This creates a eutectic liquid mixture. A liquid hardener ensures perfect stoichiometric distribution throughout the epoxy matrix, preventing localized "hot spots" of unreacted monomer that would otherwise compromise the structural integrity of the final composite[2].

-

-

Resin Mixing: Preheat the DGEBA epoxy resin to 75°C to lower its viscosity. Add the liquid 1,6-DAN/m-PDA hardener blend at a ratio that provides 0.8 to 1.2 moles of amine hydrogen for each mole of epoxy oxirane groups[3].

-

B-Staging: Stir the mixture thoroughly for 15 minutes. The mixture will begin to form a "B-stage" resin—a partially reacted, highly viscous state that can be applied to structural fibers (e.g., carbon or polybenzimidazole fibers) to create prepregs.

-